2-Tert-butyl-4-chloro-1,3,5-triazine
CAS No.: 1417517-78-2
Cat. No.: VC4656935
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417517-78-2 |
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Molecular Formula | C7H10ClN3 |
Molecular Weight | 171.63 |
IUPAC Name | 2-tert-butyl-4-chloro-1,3,5-triazine |
Standard InChI | InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |
Standard InChI Key | IORDUCIBYMFXQP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NC(=NC=N1)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The crystal structure of 2-tert-butyl-4-chloro-1,3,5-triazine (Fig. 1) features a symmetric triazine ring with substituents at positions 2 and 4. X-ray diffraction data confirm:
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Bond lengths: C–N (1.32–1.35 Å), C–Cl (1.71 Å).
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Bond angles: N–C–N (126.7°), Cl–C–N (116.5°).
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Steric effects: The tert-butyl group (C–C bond: 1.54 Å) creates a dihedral angle of 85.2° with the triazine plane, limiting rotational freedom and enhancing stability .
The chlorine atom’s electronegativity (χ = 3.0) increases the electrophilicity of position 4, facilitating nucleophilic substitution reactions .
Spectroscopic Characterization
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¹H NMR: Singlets at δ 1.45 (9H, tert-butyl) and δ 8.21 (1H, triazine) .
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¹³C NMR: Peaks at δ 167.3 (C–Cl), 169.5 (C–N), and 35.2 (C(CH₃)₃) .
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IR: Stretching vibrations at 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate synthetic protocols:
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Grignard Reaction:
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Nucleophilic Substitution:
Industrial Manufacturing
Large-scale production employs continuous flow reactors with in-line purification via high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures . Key parameters include:
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Temperature: 0–25°C to minimize side reactions.
Chemical Reactivity and Derivatives
Substitution Reactions
The chlorine atom undergoes nucleophilic displacement under mild conditions (Table 1):
Nucleophile | Conditions | Product | Yield (%) | Reference |
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NH₃ | EtOH, 25°C, 12 h | 2-Tert-butyl-4-amino-1,3,5-triazine | 92 | |
CH₃O⁻ | NaOMe, THF, 0°C, 2 h | 4-Methoxy derivative | 85 | |
PhS⁻ | K₂CO₃, DCM, 25°C, 6 h | 4-Phenylthio analog | 78 |
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media yields 2-tert-butyl-1,3,5-triazine-4-carboxylic acid (65% yield).
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Reduction: LiAlH₄ reduces the triazine ring to a hexahydro derivative, albeit with low selectivity (∼40% yield).
Hydrolysis
Acidic hydrolysis (HCl, 80°C) cleaves the triazine ring, producing tert-butylamine and chloroacetic acid as major products .
Biological Activity and Mechanisms
Anticancer Properties
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Topoisomerase Inhibition: IC₅₀ = 57.6 µM against human topoisomerase IIα, disrupting DNA replication .
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Cytotoxicity: EC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) cancer cells .
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Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Antimicrobial Effects
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Bacterial Growth Inhibition: MIC = 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Activity: 80% growth inhibition of Candida albicans at 50 µg/mL .
Comparative Analysis with Analogues
The tert-butyl group enhances membrane permeability (LogP = 2.8) compared to phenyl-substituted analogs (LogP > 3.5) .
Industrial and Research Applications
Pharmaceutical Intermediate
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Chiral Ligands: Serves as a precursor for sulfamide- and phosphine-based catalysts used in asymmetric hydrogenation (e.g., 90% ee in ketone reductions) .
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Drug Candidates: Incorporated into kinase inhibitors (e.g., PI3Kδ inhibitors) with IC₅₀ < 10 nM .
Agrochemicals
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Herbicides: Functionalized derivatives exhibit pre-emergent herbicidal activity at 500 g/ha .
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Insecticides: 2-Tert-butyl-4-(methylthio)-1,3,5-triazine shows larvicidal activity against Aedes aegypti (LC₅₀ = 0.8 ppm) .
Materials Science
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